molecular formula C14H18O3 B3846466 3-(3-Phenoxypropyl)pentane-2,4-dione

3-(3-Phenoxypropyl)pentane-2,4-dione

Cat. No.: B3846466
M. Wt: 234.29 g/mol
InChI Key: MENZRBGPZFGASE-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropyl)pentane-2,4-dione is a β-diketone derivative characterized by a phenoxypropyl substituent attached to the central carbon of the pentane-2,4-dione backbone. Its structure combines the chelating properties of the β-diketone moiety with the aromatic and ether functionalities of the phenoxypropyl group. For example, sodium salts of pentane-2,4-dione react with acid chlorides or aldehydes under catalytic conditions to form substituted derivatives . The phenoxypropyl group likely introduces steric and electronic effects that influence its chemical behavior and applications.

Properties

IUPAC Name

3-(3-phenoxypropyl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11(15)14(12(2)16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENZRBGPZFGASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCCOC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropyl)pentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropyl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Phenoxypropyl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropyl)pentane-2,4-dione involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules and pathways, leading to various biochemical effects. The compound’s structure allows it to participate in keto-enol tautomerism, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Insights :

  • Solubility: Bulky substituents like pyrenylmethyl reduce solubility due to π-π stacking and aggregation . In contrast, the phenoxypropyl group (less bulky than pyrene) may enhance solubility in polar aprotic solvents like DMF, as seen in other β-diketones .
  • Synthetic Challenges: Alkylation of β-diketones is sensitive to steric hindrance. For instance, 3-(pyren-1-ylmethyl)pentane-2,4-dione synthesis faced low yields (60%) due to poor substrate solubility , whereas phenoxypropyl derivatives might achieve higher yields via optimized alkylation or condensation .

Physical and Chemical Properties

Thermal Stability and Melting Points

  • 3-(Pyren-1-ylmethyl)pentane-2,4-dione : Forms crystalline aggregates with elevated melting points due to intermolecular interactions .
  • This compound: Expected to exhibit moderate melting points, similar to C13H16O4 derivatives (e.g., 3-(4-Hydroxy-3-methoxybenzyl)pentane-2,4-dione, purity ≥95%) .

Reactivity

  • Coordination Chemistry: β-Diketones are known for forming stable metal complexes. The phenoxypropyl group’s ether oxygen may act as an additional ligand, enhancing binding to transition metals (e.g., Ni, Fe) compared to purely aliphatic substituents .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Phenoxypropyl)pentane-2,4-dione, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phenoxypropyl precursors and diketone derivatives. For example, a Claisen-Schmidt condensation using 3-phenoxypropyl halides and acetylacetone under basic conditions (e.g., KOH/ethanol) can yield the target compound. Purity (>98%) is achieved through silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) followed by recrystallization in ethanol. GC-MS or HPLC should validate purity, with spectral matching to reference libraries (e.g., PubChem) .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ UV-Vis spectroscopy and NMR (¹H/¹³C) to monitor structural integrity across pH 2–12. Prepare buffered solutions (e.g., phosphate buffer for pH 7, HCl/NaOH for extremes) and incubate the compound at 25°C. Track degradation products via LC-MS and compare fragmentation patterns to known intermediates. Thermal stability can be assessed using TGA-DSC to identify decomposition thresholds .

Q. What experimental approaches are used to determine the solubility profile of this compound in organic solvents?

  • Methodological Answer : Use the shake-flask method: Saturate solvents (e.g., DMSO, THF, chloroform) with the compound at 25°C, filter, and quantify dissolved material via gravimetric analysis or UV-Vis spectroscopy (calibration curve at λ_max ~270 nm). Hansen solubility parameters can predict solvent compatibility, while molecular dynamics simulations (e.g., COSMO-RS) may refine predictions for novel solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling this compound synthesis while minimizing byproducts?

  • Methodological Answer : Employ a factorial design (e.g., 2^k factorial) to test variables: temperature (60–100°C), catalyst concentration (0.5–2 mol%), and reaction time (4–12 hrs). Use ANOVA to identify significant factors. For byproduct suppression, integrate in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically. Computational reaction path searches (e.g., DFT calculations) can predict competing pathways and guide kinetic control .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols using OECD guidelines:
  • Use identical cell lines (e.g., HEK-293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition + cellular viability).
  • Apply meta-analysis to consolidate data, weighting studies by methodological rigor (e.g., sample size, blinding) .

Q. How can computational modeling predict the interaction of this compound with biomolecular targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities to enzymes (e.g., cytochrome P450). Parameterize the compound’s force field using quantum mechanical data (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) to measure kinetic constants (k_on/k_off) and compare with in silico results .

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

  • Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/water ternary system offers high resolution for diketone derivatives. For enantiomeric separation (if applicable), use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Membrane-based separations (e.g., nanofiltration) can isolate the compound based on molecular weight cut-offs .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer : Conduct OECD 307 biodegradation tests in soil/water systems, quantifying residual compound via GC-MS. For photodegradation, expose aqueous solutions to UV light (λ=254 nm) and analyze by LC-QTOF-MS to identify transformation products. Ecotoxicity assays (Daphnia magna LC50) assess environmental risk. Computational models (EPI Suite) predict biodegradation half-lives and bioaccumulation potential .

Methodological Frameworks for Data Analysis

Q. What statistical methods address variability in spectroscopic data for this compound characterization?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers and cluster similar spectra. Use partial least squares regression (PLS-R) to correlate spectral features with physicochemical properties (e.g., solubility). For quantification, develop multivariate calibration models using cross-validated PLS .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer :
    Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ heterogeneous catalysts (e.g., immobilized lipases) to reduce waste. Use microwave-assisted synthesis to enhance reaction efficiency (50% reduction in time/energy). Life cycle assessment (LCA) tools (e.g., SimaPro) quantify environmental impacts and guide process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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